molecular formula C13H11ClN2 B12524588 5-[(5-Chloro-2,3-dihydro-1H-inden-1-ylidene)methyl]-1H-imidazole CAS No. 867335-69-1

5-[(5-Chloro-2,3-dihydro-1H-inden-1-ylidene)methyl]-1H-imidazole

Cat. No.: B12524588
CAS No.: 867335-69-1
M. Wt: 230.69 g/mol
InChI Key: FGJKKMYLQYGVLE-UHFFFAOYSA-N
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Description

5-[(5-Chloro-2,3-dihydro-1H-inden-1-ylidene)methyl]-1H-imidazole is an organic compound that belongs to the class of indole derivatives.

Preparation Methods

The synthesis of 5-[(5-Chloro-2,3-dihydro-1H-inden-1-ylidene)methyl]-1H-imidazole typically involves multiple steps. One common method starts with the preparation of 5-chloro-2,3-dihydro-1H-inden-1-one, which is then reacted with appropriate reagents to form the desired compound. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity .

Chemical Reactions Analysis

5-[(5-Chloro-2,3-dihydro-1H-inden-1-ylidene)methyl]-1H-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial and antiviral agent. In medicine, it is being investigated for its potential use in treating various diseases, including cancer and infectious diseases. In industry, it is used in the production of specialty chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 5-[(5-Chloro-2,3-dihydro-1H-inden-1-ylidene)methyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

5-[(5-Chloro-2,3-dihydro-1H-inden-1-ylidene)methyl]-1H-imidazole is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include other indole derivatives, such as 5-chloro-3-phenyl-1H-indole-2-carbohydrazide and 5-chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide. These compounds share some structural similarities but differ in their specific functional groups and biological activities .

Properties

CAS No.

867335-69-1

Molecular Formula

C13H11ClN2

Molecular Weight

230.69 g/mol

IUPAC Name

5-[(5-chloro-2,3-dihydroinden-1-ylidene)methyl]-1H-imidazole

InChI

InChI=1S/C13H11ClN2/c14-11-3-4-13-9(5-11)1-2-10(13)6-12-7-15-8-16-12/h3-8H,1-2H2,(H,15,16)

InChI Key

FGJKKMYLQYGVLE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CN=CN2)C3=C1C=C(C=C3)Cl

Origin of Product

United States

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